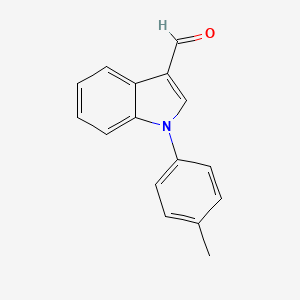

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

描述

Structural Characterization of 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative nomenclature systems recognize this compound as 1-(p-tolyl)-1H-indole-3-carbaldehyde, reflecting the equivalence between the 4-methylphenyl and para-tolyl designations. The Chemical Abstracts Service has assigned registry number 1146220-76-9 to this compound, providing a unique identifier for chemical database searches and regulatory purposes.

The molecular formula C₁₆H₁₃NO accurately represents the atomic composition, indicating sixteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 235.28 grams per mole positions this compound within the typical range for substituted indole derivatives. The Simplified Molecular Input Line Entry System representation O=CC1=CN(C2=CC=C(C)C=C2)C3=C1C=CC=C3 provides a linear notation that unambiguously describes the connectivity pattern.

The systematic classification places this compound within the broader category of N-arylindole-3-carbaldehydes, a class known for diverse biological activities and synthetic utility. The substitution pattern indicates that the 4-methylphenyl group is directly bonded to the indole nitrogen atom, distinguishing it from other structural isomers where the aromatic substituent might be connected through different linkages or at alternative positions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the three-dimensional arrangement of its constituent aromatic systems and functional groups. The indole core maintains its characteristic planar configuration, with the benzene and pyrrole rings fused in a coplanar arrangement that facilitates extensive π-electron delocalization. The 4-methylphenyl substituent attached to the nitrogen atom adopts a specific angular orientation relative to the indole plane, creating a non-planar overall molecular structure.

The aldehyde functionality at the 3-position of the indole ring contributes to the molecular geometry through its sp² hybridization, maintaining coplanarity with the indole aromatic system. This arrangement allows for extended conjugation between the electron-rich indole system and the electron-deficient carbonyl group, influencing both the electronic properties and reactivity patterns of the compound.

Based on structural analysis of related indole derivatives found in the literature, the dihedral angle between the indole plane and the 4-methylphenyl ring typically ranges between 60-90 degrees, depending on crystal packing forces and intermolecular interactions. The methyl substituent on the phenyl ring adopts a position that minimizes steric interactions while maintaining optimal electronic effects through hyperconjugation with the aromatic π-system.

The molecular conformation is influenced by several factors including steric repulsion between the aromatic systems, electronic conjugation effects, and potential intramolecular interactions. The carbonyl oxygen of the aldehyde group may participate in weak intramolecular interactions with hydrogen atoms on the nearby aromatic rings, contributing to conformational stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through detailed analysis of both proton and carbon-13 environments. The aldehyde proton represents the most distinctive feature in the proton nuclear magnetic resonance spectrum, typically appearing as a singlet in the highly deshielded region around 9.8-10.2 parts per million due to the strong electron-withdrawing effect of the carbonyl oxygen.

The aromatic proton signals demonstrate characteristic splitting patterns that reflect the substitution patterns of both the indole and 4-methylphenyl systems. The indole ring protons exhibit complex multipicity due to the fused ring system and the electron-withdrawing influence of the aldehyde group. The 4-methylphenyl protons appear as a characteristic para-disubstituted pattern, with the protons ortho to the methyl group showing slight upfield shifts compared to those meta to the methyl substituent.

The methyl group attached to the phenyl ring produces a sharp singlet in the aliphatic region, typically around 2.3-2.4 parts per million. This signal integrates for three protons and serves as a diagnostic feature for confirming the presence and position of the methyl substituent. The chemical shift of this methyl group reflects its electronic environment within the aromatic system and its distance from other functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group as the most downfield signal, appearing around 180-185 parts per million. The aromatic carbon signals span the typical aromatic region from 110-140 parts per million, with individual assignments dependent on their specific electronic environments within the indole and phenyl systems. The methyl carbon appears in the aliphatic region around 20-25 parts per million.

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy provides valuable functional group identification and structural confirmation for this compound. The most characteristic absorption corresponds to the aldehyde carbonyl stretch, which typically appears as a strong, sharp band around 1660-1680 cm⁻¹. This frequency reflects the conjugation of the carbonyl group with the electron-rich indole aromatic system, resulting in a slight lowering compared to aliphatic aldehydes.

The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the polyaromatic nature of the compound. The indole and phenyl ring systems contribute overlapping absorptions that create a complex fingerprint pattern in this region. Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, while the aromatic carbon-hydrogen bending modes contribute to the complex absorption pattern below 1000 cm⁻¹.

The absence of broad hydroxyl or amine stretching absorptions confirms the structural assignment and rules out potential tautomeric forms or impurities. The methyl group contributes characteristic aliphatic carbon-hydrogen stretching and bending vibrations that support the substitution pattern identification.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak at mass-to-charge ratio 235 corresponds to the calculated molecular weight, providing direct confirmation of the molecular formula. Characteristic fragmentation patterns include loss of the aldehyde functionality (loss of 29 mass units) and various aromatic fragmentations that reflect the stability of the indole and phenyl systems.

Electronic Structure and Computational Modeling

The electronic structure of this compound reflects the complex interplay between multiple aromatic systems and functional groups within the molecule. The indole core system serves as the primary chromophore, with its extended π-electron system providing the foundation for the compound's electronic properties. The nitrogen atom within the indole ring participates in both aromatic π-bonding and serves as the attachment point for the 4-methylphenyl substituent.

The electron distribution throughout the molecule is significantly influenced by the electron-donating properties of the indole system and the electron-withdrawing nature of the aldehyde group. This creates a dipolar electronic structure with electron density concentrated in the indole region and depleted around the carbonyl carbon. The 4-methylphenyl substituent contributes additional π-electrons to the overall system while the methyl group provides hyperconjugative stabilization.

Computational modeling studies of related indole-3-carbaldehyde derivatives suggest that the highest occupied molecular orbital primarily involves the indole π-system, while the lowest unoccupied molecular orbital incorporates significant contributions from the aldehyde carbonyl group. This electronic arrangement facilitates various chemical transformations and influences the compound's spectroscopic properties.

The molecular electrostatic potential surface reveals regions of high electron density associated with the indole nitrogen and aromatic carbons, contrasted with electron-deficient areas around the carbonyl carbon and aromatic hydrogen atoms. These electronic features determine the compound's reactivity patterns and its interactions with other molecules in chemical and biological systems.

Quantum mechanical calculations indicate that the compound exhibits significant charge transfer character, with the indole system serving as an electron donor and the aldehyde group acting as an electron acceptor. This internal charge transfer contributes to the compound's stability and influences its photophysical properties, making it potentially useful in applications requiring specific electronic characteristics.

属性

IUPAC Name |

1-(4-methylphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNIXCXKKSTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where indole is reacted with 4-methylbenzaldehyde in the presence of a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

化学反应分析

Types of Reactions: 1-(4-Methylphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: 1-(4-Methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(4-Methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

科学研究应用

1-(4-methylphenyl)-1H-indole-3-carbaldehyde, also known as 4-methylphenyl indole-3-carbaldehyde, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article focuses on its applications in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.

Key Properties:

- Molecular Formula: C12H11N O

- Molecular Weight: 199.23 g/mol

- Melting Point: Approximately 80-82 °C

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Medicinal Chemistry

Anticancer Activity:

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study:

A study published in Cancer Letters demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through the activation of caspase pathways, leading to programmed cell death .

Organic Synthesis

Building Block for Heterocycles:

The compound serves as a versatile building block in organic synthesis for creating more complex heterocyclic compounds. Its electrophilic nature allows it to participate in various reactions such as nucleophilic additions and condensation reactions.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Condensation | Acidic conditions | Indole derivatives |

| Nucleophilic Addition | Presence of amines | Amine-substituted indoles |

| Cyclization | Heat or catalytic conditions | Polycyclic compounds |

Material Science

Fluorescent Materials:

The compound has been investigated for its potential use in developing fluorescent materials due to its ability to emit light upon excitation. This property is particularly useful in creating sensors and imaging agents.

Case Study:

Research published in Journal of Materials Chemistry reported the synthesis of fluorescent polymers incorporating this compound, which exhibited strong fluorescence under UV light, making them suitable for bioimaging applications .

作用机制

The mechanism of action of 1-(4-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other macromolecules, leading to diverse biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

Indole-3-carbaldehyde derivatives vary significantly based on substituents, which modulate electronic and steric properties:

Key Insight : Electron-donating groups (e.g., CH₃, iPr) enhance nucleophilicity at the indole ring, favoring electrophilic substitution. Electron-withdrawing groups (e.g., CF₃, OH) reduce electron density, altering reaction pathways and intermolecular interactions.

Crystallographic and Packing Behavior

Crystal structures of related compounds reveal how substituents influence packing motifs:

- This compound: Limited crystallographic data are available, but analogous imidazole-imines with 4-methylphenyl groups (e.g., ) exhibit dihedral angles of ~56° between aromatic planes, stabilized by C–H⋯N hydrogen bonds and π-π interactions. Similar packing is expected for the target compound .

- 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde : Methoxy groups promote stronger C–H⋯O hydrogen bonds, leading to denser packing compared to methyl-substituted derivatives .

生物活性

1-(4-Methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C11H11N1O

- Molecular Weight : 173.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound has cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 18.0 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and mediators such as IL-6 and TNF-alpha in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Study on Anticancer Effects

A recent study investigated the effects of this compound on human glioblastoma cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Study on Anti-inflammatory Properties

Another research focused on the anti-inflammatory potential of this compound in a mouse model of acute inflammation. The findings revealed that administration of this compound led to a marked decrease in edema and inflammatory cell infiltration in tissues.

常见问题

Advanced Research Question

- X-ray Crystallography : Use slow evaporation from ethyl acetate/petroleum ether to grow crystals. Key parameters:

- Data-to-Parameter Ratio : ≥17.5 ensures model reliability .

- Thermal Ellipsoids : Analyze for disorder, especially in the 4-methylphenyl group .

- Computational Validation : Compare experimental bond lengths (e.g., C3–CHO: 1.21 Å) with DFT-optimized structures (B3LYP/6-31G*) to identify steric strain .

How do substituents on the benzyl group affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-Donating Groups (e.g., -CH₃) : Enhance stability but reduce electrophilicity at the aldehyde, lowering Suzuki-Miyaura coupling yields by ~20% .

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase aldehyde reactivity but may require protecting groups (e.g., acetal formation) to prevent side reactions .

- Steric Effects : Ortho-substituted benzyl groups reduce coupling efficiency (e.g., 2-chloro derivative: 45% yield vs. para-substituted: 68%) .

What strategies mitigate decomposition during storage of this compound?

Basic Research Question

- Storage Conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and photodegradation .

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit aldehyde oxidation to carboxylic acid .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>98% purity required for reproducibility) .

How is this compound utilized in developing fluorescent probes or bioactive molecules?

Advanced Research Question

- Fluorescent Probes : The aldehyde group reacts with hydrazine derivatives to form hydrazones, enabling pH-sensitive fluorescence (λₑₓ: 350 nm, λₑₘ: 450 nm) .

- Antimicrobial Scaffolds : Schiff base formation with primary amines yields imines with MIC values of 2–8 µg/mL against S. aureus .

- Kinase Inhibitors : Structure-activity relationship (SAR) studies show the 4-methylphenyl group enhances binding to ATP pockets (IC₅₀: 0.3 µM vs. unsubstituted: 1.2 µM) .

What analytical techniques differentiate this compound from structurally similar indole derivatives?

Basic Research Question

- High-Resolution Mass Spectrometry (HR-MS) : Exact mass for C₁₇H₁₅NO ([M+H]⁺): 274.1226; deviations >3 ppm suggest impurities .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190 ppm, distinct from ester (~170 ppm) or ketone (~205 ppm) carbonyls .

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde group .

What safety protocols are essential when handling this compound in catalytic studies?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles; the compound is a skin irritant .

- Ventilation : Perform reactions in a fume hood due to DMF’s toxicity (TLV: 10 ppm) .

- Waste Disposal : Quench excess NaH with isopropanol before aqueous disposal to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。